Codeine-d6
Description
Systematic Nomenclature and Molecular Formula
The systematic chemical nomenclature of this compound follows the International Union of Pure and Applied Chemistry guidelines, with the complete name being (4S,4aR,7S,7aR,12bS)-9-(trideuteriomethoxy)-3-(trideuteriomethyl)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol. This comprehensive designation precisely describes the stereochemical configuration and deuterium substitution pattern within the complex pentacyclic structure. Alternative nomenclature systems recognize this compound as morphinan-6-ol, 7,8-didehydro-4,5-epoxy-3-(trideuteriomethoxy)-17-(trideuteriomethyl), reflecting its structural relationship to the morphinan alkaloid family.
The molecular formula of this compound is expressed as C18H15D6NO3, indicating the replacement of six hydrogen atoms with deuterium isotopes. More precisely, this can be represented as C18 2H6 H15 N O3, clearly delineating the isotopic composition. The molecular weight of this compound is 305.4 grams per mole, representing an increase of 6.0 atomic mass units compared to the non-deuterated codeine molecule. The Chemical Abstracts Service registry number for this compound is 1007844-34-9, providing a unique identifier for regulatory and commercial purposes.
Additional structural identifiers include the Simplified Molecular Input Line Entry System notation: [2H]C([2H])([2H])N1CC[C@]23[C@@H]4[C@@H]1CC5=C2C(=C(C=C5)OC([2H])([2H])[2H])O[C@H]3C@HO. The International Chemical Identifier key OROGSEYTTFOCAN-YSMNSTGTSA-N provides a standardized hash representation of the molecular structure. These systematic identifiers ensure unambiguous identification across various scientific databases and regulatory frameworks.
Isotopic Labeling Pattern and Deuterium Incorporation Sites
The deuterium labeling pattern in this compound involves the strategic replacement of hydrogen atoms at two specific functional groups within the molecule. The primary deuterium incorporation sites are the methoxy group attached to the aromatic ring system and the N-methyl group associated with the tertiary amine functionality. Specifically, the compound contains a trideuteriomethoxy substituent (-OCD3) and a trideuteriomethyl group (-NCD3), accounting for all six deuterium atoms in the molecular structure.
The trideuteriomethoxy group replaces the conventional methoxy substituent at the 3-position of the phenanthrene-like ring system, where all three hydrogen atoms of the methyl portion are substituted with deuterium. This substitution pattern maintains the electronic properties of the methoxy group while providing a distinct isotopic signature. Similarly, the N-methyl group attached to the tertiary nitrogen atom is completely deuterated, forming a trideuteriomethyl substituent that preserves the basicity and pharmacophoric characteristics of the original functional group.
The selective deuteration at these positions offers several analytical advantages. The methoxy and N-methyl groups represent metabolically labile sites in codeine metabolism, making their deuterium labeling particularly valuable for pharmacokinetic studies. The isotopic substitution at these positions creates minimal perturbation to the overall molecular geometry while providing sufficient mass difference for reliable mass spectrometric differentiation. This labeling strategy ensures that this compound maintains virtually identical chromatographic behavior to unlabeled codeine while enabling precise quantitative analysis through isotope dilution techniques.
The deuterium incorporation pattern can be visualized through the detailed Simplified Molecular Input Line Entry System representation: [H][C@@]12[C@]34C5=C(C=CC(OC([2H])([2H])[2H])=C5O[C@@]4([H])C@@(O)C=C2)C[C@@]1([H])N(C([2H])([2H])[2H])CC3. This notation explicitly shows the stereochemical configuration and deuterium placement within the complex molecular framework.
Crystallographic Data and Conformational Analysis
Crystallographic analysis of codeine-related compounds reveals fundamental structural features that are preserved in the deuterated analog. The parent codeine molecule adopts a characteristic T-shaped conformation, with the pentacyclic framework consisting of five interconnected rings designated as the phenanthrene-like A, B, and C rings, along with the cyclohexenyl D ring and the piperidine E ring. This structural arrangement is maintained in this compound, as deuterium substitution does not significantly alter the overall molecular geometry or crystal packing patterns.
Crystallographic studies of codeine phosphate hydrates provide insight into the solid-state behavior of codeine derivatives. The compound crystallizes in different hydrated forms, including sesquihydrate and hemihydrate structures, with the codeine cations adopting the characteristic T conformation. The crystal packing arrangements show that codeine molecules form complex hydrogen-bonding networks with phosphate anions and water molecules, creating stable three-dimensional structures. These crystallographic features are expected to be preserved in this compound, given the minimal structural perturbation caused by deuterium substitution.
Ring conformational analysis reveals specific geometric preferences within the codeine framework. Ring A maintains near planarity with some deviation expected due to substitution patterns, while ring B adopts an envelope conformation. Ring C shows co-planarity among the constituent atoms, and ring D exhibits a distorted boat conformation influenced by the C5-O3-C4 ether bridge. Ring E, containing the tertiary nitrogen atom, assumes a characteristic chair conformation. The deuterium substitution at the N-methyl and methoxy positions does not significantly alter these conformational preferences, maintaining the overall structural integrity of the molecule.
Vibrational analysis studies provide additional conformational insights. Quantum mechanical calculations on codeine indicate that the molecule maintains specific bond lengths and angles that define its three-dimensional structure. The C-N bond lengths involving the tertiary nitrogen are approximately 1.477-1.479 Ångströms, while the methoxy group exhibits characteristic C-O bond lengths around 1.302 Ångströms. These structural parameters remain essentially unchanged in this compound, confirming that deuterium substitution preserves the fundamental molecular architecture.
Comparative Structural Features with Non-deuterated Codeine
The structural comparison between this compound and its non-deuterated analog reveals remarkable similarity in all fundamental molecular properties except for the isotopic composition. Both compounds share identical connectivity patterns, stereochemical configurations, and overall three-dimensional architectures. The deuterium substitution introduces minimal changes to bond lengths, with C-D bonds being approximately 0.01 Ångströms shorter than corresponding C-H bonds, representing a negligible difference in the context of the overall molecular structure.
Electronic properties remain virtually unchanged between the deuterated and non-deuterated forms. The electron distribution, dipole moment, and polarizability show no significant differences, ensuring that intermolecular interactions and crystal packing behaviors are preserved. This structural equivalence is crucial for the analytical applications of this compound, as it ensures that the compound behaves identically to regular codeine in chromatographic systems while providing distinct mass spectrometric signatures.
Vibrational spectroscopic analysis reveals subtle but characteristic differences between the isotopic variants. Deuterium substitution causes a predictable shift in vibrational frequencies, with C-D stretching modes appearing at lower wavenumbers compared to C-H stretches. These spectroscopic differences provide additional analytical tools for compound identification and quantification. Surface-enhanced Raman spectroscopy studies of codeine show distinct peak patterns that would be similarly shifted in the deuterated analog, enabling spectroscopic differentiation between the isotopic forms.
The pharmacologically relevant structural features remain identical between this compound and regular codeine. The phenolic hydroxyl group, the ether oxygen, and the tertiary amine nitrogen that constitute the primary pharmacophoric elements maintain their spatial relationships and electronic characteristics. The methoxy group orientation and the overall molecular topology that determine receptor binding affinity are preserved in the deuterated compound. This structural conservation ensures that this compound serves as an ideal internal standard for bioanalytical applications, exhibiting identical extraction efficiencies and matrix effects while providing reliable quantitative reference points.
Properties
IUPAC Name |
(4S,4aR,7S,7aR,12bS)-9-(trideuteriomethoxy)-3-(trideuteriomethyl)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19/h3-6,11-13,17,20H,7-9H2,1-2H3/t11-,12-,13-,17-,18-/m0/s1/i1D3,2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OROGSEYTTFOCAN-YSMNSTGTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1CC[C@]23[C@@H]4[C@@H]1CC5=C2C(=C(C=C5)OC([2H])([2H])[2H])O[C@H]3[C@H](C=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30747375 | |
| Record name | Codeine-d6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30747375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1007844-34-9 | |
| Record name | Codeine-d6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30747375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1007844-34-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the core structure and the introduction of deuterium-labeled groups. Key steps may include:
- Formation of the benzofuro[3,2-e]isoquinoline core through cyclization reactions.
- Introduction of the trideuteriomethoxy and trideuteriomethyl groups via deuterium exchange reactions.
- Stereoselective synthesis to ensure the correct configuration at each stereocenter.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to maximize yield and minimize cost. This may involve the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of a ketone may yield an alcohol.
Scientific Research Applications
Analytical Research
Mass Spectrometry : Codeine-d6 is extensively used as an internal standard in mass spectrometry. Its deuterated nature allows for accurate quantification of codeine and its metabolites by providing a reliable reference point during analysis. This is crucial for studying opioid metabolic pathways and interactions within biological systems, enhancing the reliability of results obtained from complex biological samples .
Pharmaceutical Development : In pharmaceutical research, this compound plays a vital role in ensuring dosage accuracy and efficacy testing. As an internal standard, it helps in the quantitative analysis of drug formulations, allowing researchers to assess the pharmacokinetics of codeine-based medications effectively .
Forensic Science
Drug Analysis : this compound is employed in forensic toxicology to improve the accuracy of drug analyses. It serves as an internal standard for quantifying codeine levels in biological matrices such as urine and blood. This application is particularly important in legal contexts where accurate drug concentration measurements are required for evidence .
Bone Matrix Analysis : Recent studies have demonstrated the use of this compound in forensic toxicological analysis of bone matrices, showcasing its versatility. This application expands the potential for detecting opioids in complex biological samples, thereby supporting accurate forensic investigations .
Biochemical Studies
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding. Alternatively, if it acts as a receptor agonist, it may mimic the action of a natural ligand and activate the receptor.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Deuterated internal standards (DIS) share structural similarities with their non-deuterated counterparts but exhibit distinct physicochemical properties. Below is a comparative analysis of Codeine-d6 and related DIS:
Table 1: Structural and Functional Comparison of this compound and Analogous Compounds
Key Observations :
- Stability: this compound demonstrates superior stability in enzymatic hydrolysis experiments compared to non-deuterated codeine, reducing matrix effects in urine samples .
- Cross-Reactivity : Hydrocodone-d6 shows minimal cross-reactivity with this compound in LC–MS/MS, enabling simultaneous quantification in poly-drug assays .
Comparison with Functionally Similar Compounds
Functionally analogous compounds serve similar roles in analytical workflows but differ structurally:
Table 2: Functional Equivalents in Quantitative Analysis
Critical Insights :
- Matrix Effects : this compound outperforms Diazepam-d5 in opioid-specific matrices due to structural alignment with target analytes, reducing ion suppression .
- Versatility : While Cocaine-d3 is optimal for stimulant panels, this compound remains irreplaceable in opioid metabolism studies due to its isotopic fidelity .
Research Findings and Methodological Validation
Recent studies underscore this compound’s reliability:
- Enzymatic Hydrolysis: this compound achieved 98% recovery in urine hydrolysis protocols, outperforming non-deuterated IS by 15% in precision .
- Matrix Effects : In PEG-containing urine samples, this compound exhibited <15% deviation in quantification accuracy, meeting GTFCh guidelines for forensic validity .
- Cross-Platform Consistency : this compound demonstrated inter-laboratory reproducibility (RSD < 5%) in wastewater epidemiology, confirming its robustness in diverse settings .
Q & A
Basic Research Questions
Q. What analytical methodologies are most effective for distinguishing Codeine-d6 from its non-deuterated counterpart in pharmacokinetic studies?
- Methodological Answer : Use high-resolution mass spectrometry (HRMS) coupled with deuterium-specific NMR spectroscopy. HRMS identifies isotopic patterns (e.g., +6 Da shift), while NMR detects deuterium substitution at specific positions (e.g., C-3 and C-6 methyl groups). Cross-validate with chromatographic retention time shifts under reversed-phase HPLC conditions .
Q. How should researchers design controlled experiments to assess this compound’s stability in biological matrices during long-term storage?
- Methodological Answer :
Variables : Test pH (2–9), temperature (−80°C to 25°C), and matrix composition (plasma, urine).
Sampling : Collect aliquots at 0, 1, 3, 6, and 12 months.
Analysis : Quantify degradation via LC-MS/MS with deuterated internal standards to control for matrix effects.
Reference stability guidelines from pharmaceutical storage protocols and ISO/IEC 17025 for analytical validation .
Q. What criteria should guide the selection of this compound as an internal standard in opioid metabolism studies?
- Methodological Answer :
- Isotopic Purity : ≥98% deuterium incorporation (validated by HRMS).
- Co-elution Avoidance : Ensure chromatographic separation from metabolites (e.g., morphine-d3).
- Matrix Compatibility : Confirm minimal ion suppression in ESI-MS via post-column infusion experiments.
Follow FDA Bioanalytical Method Validation guidelines for internal standard selection .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported metabolic half-lives of this compound across in vitro vs. in vivo models?
- Methodological Answer :
Data Triangulation : Compare hepatocyte incubation data (CYP2D6 activity) with in vivo rodent PK studies.
Cofactor Adjustments : Replicate in vitro conditions (e.g., NADPH concentration) to match physiological levels.
Modeling : Apply physiologically based pharmacokinetic (PBPK) models to reconcile interspecies differences.
Reference conflict-resolution frameworks from clinical pharmacology literature .
Q. What experimental strategies minimize deuterium/hydrogen exchange artifacts when quantifying this compound in high-pH biological samples?
- Methodological Answer :
- Sample Prep : Acidify matrices immediately post-collection (pH ≤ 3) to inhibit base-catalyzed exchange.
- Low-Temperature Analysis : Perform LC-MS/MS at 4°C to slow kinetic exchange rates.
- Validation : Spike non-deuterated codeine into deuterated samples to quantify exchange rates.
Cite deuterium retention studies in analytical chemistry journals .
Q. How do researchers ethically address the dual use of this compound in both therapeutic monitoring and forensic toxicology?
- Methodological Answer :
- Protocol Transparency : Disclose all applications in IRB submissions, emphasizing data anonymization.
- Regulatory Compliance : Adhere to DEA guidelines for controlled substance analogs (21 CFR §1308).
- Stakeholder Engagement : Collaborate with forensic labs to establish shared ethical review boards.
Reference NIH’s Dual Use Research of Concern (DURC) policies and bioethics frameworks .
Data Analysis & Reproducibility
Q. What statistical approaches are optimal for handling batch-to-batch variability in this compound synthesis purity?
- Methodological Answer :
- ANOVA with Tukey’s HSD : Test significance of purity differences across synthesis batches.
- Multivariate Regression : Model variability sources (e.g., catalyst age, reaction temperature).
- Open Data : Publish raw synthesis data in repositories like Zenodo for meta-analysis.
Align with FAIR data principles and analytical chemistry reproducibility standards .
Q. How can machine learning improve the detection of this compound in complex metabolomics datasets?
- Methodological Answer :
- Feature Selection : Train random forest models on m/z and retention time data to prioritize this compound peaks.
- Noise Reduction : Apply convolutional neural networks (CNNs) to distinguish isotopic patterns from background noise.
- Validation : Use synthetic datasets with known deuterium ratios to benchmark algorithm accuracy.
Reference computational metabolomics studies using AI/ML .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
